4-(decyloxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
4-(Decyloxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound with the molecular formula C27H34N4O3 This compound is characterized by its unique structure, which includes a decyloxy group, an indole moiety, and a benzohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 4-decyloxybenzohydrazide, which is then reacted with an indole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pH are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives.
Scientific Research Applications
4-(Decyloxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzohydrazide: A simpler compound with similar structural features but lacking the indole moiety.
N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide: Similar but without the decyloxy group.
Uniqueness
4-(Decyloxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to its combination of a decyloxy group, an indole moiety, and a benzohydrazide linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C25H31N3O3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-decoxy-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C25H31N3O3/c1-2-3-4-5-6-7-8-11-18-31-20-16-14-19(15-17-20)24(29)28-27-23-21-12-9-10-13-22(21)26-25(23)30/h9-10,12-17,26,30H,2-8,11,18H2,1H3 |
InChI Key |
DTIIENAHGBTNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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